1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine
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Overview
Description
- The intermediate is then reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methanesulfonyl group.
Attachment of the 2,4-Difluorophenyl Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated systems for precise control of reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine typically involves multiple steps:
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Formation of the Piperazine Core:
- Starting with commercially available piperazine, the prop-2-yn-1-yl group is introduced via nucleophilic substitution using propargyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile).
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the alkyne position to form alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: Alkenes or alkanes.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine depends on its specific application:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways.
Pathways Involved: It may affect signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses.
Comparison with Similar Compounds
- 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperidine
- 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)morpholine
Comparison:
- Structural Differences: While these compounds share the 2,4-difluorophenylmethanesulfonyl group, they differ in the heterocyclic ring (piperazine vs. piperidine vs. morpholine).
- Unique Properties: The piperazine ring in 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs, potentially leading to unique biological activities.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methylsulfonyl]-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2S/c1-2-5-17-6-8-18(9-7-17)21(19,20)11-12-3-4-13(15)10-14(12)16/h1,3-4,10H,5-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVBWOXNWYMCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)CC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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